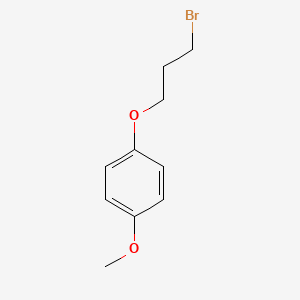

1-(3-Bromopropoxy)-4-methoxybenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37995. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromopropoxy)-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO2/c1-12-9-3-5-10(6-4-9)13-8-2-7-11/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNLXODLTOAZUTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80284604 | |

| Record name | 1-(3-bromopropoxy)-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80284604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6267-37-4 | |

| Record name | 6267-37-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37995 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3-bromopropoxy)-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80284604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(3-Bromopropoxy)-4-methoxybenzene CAS number 6267-37-4

An In-Depth Technical Guide to 1-(3-Bromopropoxy)-4-methoxybenzene

Abstract

This technical guide provides a comprehensive scientific overview of this compound (CAS: 6267-37-4), a bifunctional organic molecule of significant interest to the chemical and pharmaceutical research communities. The document elucidates the compound's physicochemical properties, details a robust synthesis methodology via the Williamson ether synthesis, and outlines effective purification and characterization protocols. By grounding theoretical principles in practical application, this guide serves as an essential resource for researchers leveraging this versatile building block in areas such as medicinal chemistry and complex molecule synthesis, where it often serves as a key linker moiety.

Core Compound Identity and Properties

This compound is a halogenated aromatic ether. Its structure incorporates a methoxy-activated phenyl ring linked via an ether oxygen to a three-carbon chain terminating in a reactive bromine atom. This dual functionality makes it an excellent intermediate for introducing a protected phenol linked to a reactive alkyl halide into a molecular scaffold.

Below is a summary of its key physicochemical properties.

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 6267-37-4 | [1],[2] |

| Molecular Formula | C₁₀H₁₃BrO₂ | [1], |

| Molecular Weight | 245.11 g/mol | [1],[2] |

| IUPAC Name | This compound | |

| Synonyms | 3-bromo-1-(4-methoxyphenoxy)propane | [2] |

| Appearance | Data not widely published; likely a liquid or low-melting solid. | |

| Purity | Typically ≥98% from commercial suppliers. | [2] |

| Predicted XlogP | 3.0 |

| InChI Key | FNLXODLTOAZUTD-UHFFFAOYSA-N |[2], |

Caption: Structure of this compound.

Synthesis Pathway: The Williamson Ether Synthesis

The most direct and reliable method for preparing this compound is the Williamson ether synthesis.[3][4] This reaction is a cornerstone of organic chemistry for forming ethers and proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism.[3][5]

Causality of Experimental Design: The strategy involves the reaction of an alkoxide (or, in this case, a phenoxide) with a primary alkyl halide.[4]

-

Nucleophile: 4-methoxyphenol is deprotonated using a suitable base to form the 4-methoxyphenoxide ion. This phenoxide is an excellent nucleophile, with the negative charge on the oxygen atom ready to attack an electrophilic carbon.

-

Electrophile: 1,3-dibromopropane serves as the electrophile. Using a primary dihalide is critical; primary carbons are highly susceptible to Sₙ2 attack and minimize the competing E2 elimination pathway that would be favored with secondary or tertiary halides.[5] Using the dibromo-analogue in excess favors the mono-alkylation product.

Caption: Reaction scheme for the synthesis of the target compound.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure synthesized from established chemical principles. Researchers should conduct their own risk assessment and optimization.

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents) and a suitable anhydrous solvent such as acetone or N,N-dimethylformamide (DMF).

-

Addition of Phenol: Add 4-methoxyphenol (1.0 equivalent) to the stirred suspension.

-

Formation of Phenoxide: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the potassium 4-methoxyphenoxide salt. The completeness of this step is crucial for efficient nucleophilic attack.

-

Addition of Electrophile: Add 1,3-dibromopropane (1.2-2.0 equivalents) dropwise to the reaction mixture. A slight excess of the dihalide is used to maximize the consumption of the valuable phenoxide and favor the desired mono-substituted product over potential dialkylation.

-

Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C or reflux for acetone) and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The reaction is complete upon the disappearance of the 4-methoxyphenol starting material spot.

Post-Synthesis Workup and Purification

Proper workup and purification are critical to isolate the target compound from unreacted starting materials, salts, and byproducts.

Detailed Experimental Protocol: Workup & Purification

-

Quenching: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KBr).

-

Solvent Removal: Concentrate the filtrate under reduced pressure to remove the bulk of the solvent.

-

Liquid-Liquid Extraction: Redissolve the crude residue in an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane). Wash the organic layer sequentially with:

-

5% aqueous sodium hydroxide (NaOH) solution to remove any unreacted acidic 4-methoxyphenol.[6]

-

Water (2-3 times) to remove residual base and salts.

-

Saturated aqueous sodium chloride (brine) to facilitate the separation of the organic and aqueous layers and remove residual water.

-

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, starting with pure hexanes and gradually increasing the polarity with ethyl acetate, is typically effective for separating the desired product from excess 1,3-dibromopropane and any potential byproducts.

Caption: A generalized workflow from synthesis to final characterization.

Analytical Characterization

While experimental spectra for this compound are not widely available in public databases, its structure can be unequivocally confirmed using standard analytical techniques. The following data are predicted based on its chemical structure and principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.

-

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms.

Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

| Assignment | Predicted ¹H Shift (ppm) | Multiplicity | Integration | Predicted ¹³C Shift (ppm) |

|---|---|---|---|---|

| Ar-H (ortho to OCH₃) | ~6.85 | d (J ≈ 9 Hz) | 2H | ~114.7 |

| Ar-H (ortho to O-propyl) | ~6.85 | d (J ≈ 9 Hz) | 2H | ~115.5 |

| -O-C H₂- | ~4.05 | t (J ≈ 6 Hz) | 2H | ~65.8 |

| -C H₂-CH₂Br | ~2.25 | quintet (J ≈ 6 Hz) | 2H | ~31.5 |

| -C H₂-Br | ~3.55 | t (J ≈ 6 Hz) | 2H | ~33.5 |

| -OC H₃ | ~3.78 | s | 3H | ~55.6 |

| Ar-C -OCH₃ | - | - | - | ~153.9 |

| Ar-C -O-propyl | - | - | - | ~152.8 |

Note: Predicted shifts are estimates and actual experimental values may vary.

Mass Spectrometry (MS)

In an Electron Ionization (EI-MS) experiment, the molecular ion peaks ([M]⁺ and [M+2]⁺) would be expected at m/z 244 and 246 with a characteristic ~1:1 intensity ratio due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. Key fragmentation patterns would likely involve the loss of the bromine atom and cleavage of the ether bond.

Infrared (IR) Spectroscopy

The FT-IR spectrum would be characterized by the following key absorption bands:

-

~2950-2850 cm⁻¹: C-H stretching vibrations of the alkyl and methoxy groups.

-

~1510 cm⁻¹: C=C stretching of the aromatic ring.

-

~1240 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether.

-

~1040 cm⁻¹: Symmetric C-O-C stretching.

-

~650-550 cm⁻¹: C-Br stretching.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient itself but rather a valuable intermediate. Its utility stems from its bifunctional nature.

-

Linker Moiety: It can be used to connect a pharmacophore containing a phenolic hydroxyl group to another part of a molecule. The terminal bromine can be displaced by a variety of nucleophiles (e.g., amines, thiols, carboxylates) or used in cross-coupling reactions.

-

Precursor for More Complex Intermediates: A prominent application is its use as a direct precursor to its iodo-analogue, 1-(3-iodopropoxy)-4-methoxybenzene, via a Finkelstein halogen exchange reaction.[7][8] The iodo-derivative is a more reactive electrophile and has been utilized in the total synthesis of complex natural products like Stigmatellin A, a potent inhibitor of the mitochondrial respiratory chain.[7] This highlights the compound's role in constructing sophisticated molecular architectures relevant to drug discovery.[9]

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate care.

-

Hazard Classification: While a specific, universally adopted GHS classification is not available, alkyl halides are generally treated as harmful and irritants. It should be considered harmful if swallowed and a potential skin and eye irritant.[10]

-

Handling: Handle in a well-ventilated area or a chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12] Avoid inhalation of vapors and contact with skin and eyes.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.[13]

Conclusion

This compound is a strategically important synthetic intermediate whose value is defined by its versatile chemical handles. A robust and scalable synthesis via the Williamson ether reaction makes it readily accessible. Its primary utility lies in its role as a bifunctional linker, enabling the conjugation of a methoxyphenyl ether moiety to other molecular fragments. For researchers in medicinal chemistry and complex synthesis, a thorough understanding of its preparation, purification, and reactivity is essential for its effective application in the development of novel chemical entities.

References

-

Chegg. 1. Write a mechanism for the Williamson ether synthesis of 1-methoxy-4-propoxybenzene. Accessed January 18, 2026. [Link]

-

Wikipedia. Williamson ether synthesis. Accessed January 18, 2026. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. Accessed January 18, 2026. [Link]

-

Eurofins. Analytical Method Summaries. Accessed January 18, 2026. (Note: General reference for analytical techniques). [Link]

-

Brainly. Write a mechanism for the Williamson ether synthesis of 1-methoxy-4-propoxybenzene from 4-methoxyphenol. Accessed January 18, 2026. [Link]

-

Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. Accessed January 18, 2026. [Link]

-

The Royal Society of Chemistry. Supporting information. Accessed January 18, 2026. (Note: General reference for spectroscopic data of related compounds). [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032076). Accessed January 18, 2026. [Link]

-

Insubria. FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. Accessed January 18, 2026. [Link]

-

NIST. Benzene, 1-bromo-4-methoxy-. Accessed January 18, 2026. (Note: IR spectrum for a related compound). [Link]

-

PubChemLite. This compound (C10H13BrO2). Accessed January 18, 2026. [Link]

-

PubChem. 4-(3-Bromopropoxy)-3-methoxybenzaldehyde. Accessed January 18, 2026. (Note: Spectral information for a related compound). [Link]

-

NIST. Benzene, 1-bromo-4-methoxy- Mass spectrum (electron ionization). Accessed January 18, 2026. (Note: Mass spectrum for a related compound). [Link]

-

Royal Society of Chemistry. Analytical Methods. Accessed January 18, 2026. (Note: General reference for analytical techniques). [Link]

-

Drug Discovery Chemistry. APRIL 14 - 17, 2025. Accessed January 18, 2026. [Link]

-

PubChem. 1-Ethynyl-4-methoxybenzene. Accessed January 18, 2026. (Note: Spectral information for a related compound). [Link]

-

NIST. Benzaldehyde, 4-methoxy-. Accessed January 18, 2026. (Note: IR spectrum for a related compound). [Link]

-

NIST. Benzene, 1-ethenyl-4-methoxy-. Accessed January 18, 2026. (Note: IR spectrum for a related compound). [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. homework.study.com [homework.study.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. drugdiscoverychemistry.com [drugdiscoverychemistry.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of 1-(3-Bromopropoxy)-4-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Core Molecular and Physical Properties

1-(3-Bromopropoxy)-4-methoxybenzene is a substituted aromatic ether. Its core physical and chemical properties are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃BrO₂ | [1][2] |

| Molecular Weight | 245.11 g/mol | [1][2] |

| CAS Number | 6267-37-4 | [1] |

| Appearance | Not explicitly stated, likely a liquid or low-melting solid | - |

| Boiling Point | 317.1 °C at 760 mmHg | - |

| Density | 1.334 g/cm³ | - |

| Flash Point | 140.7 °C | - |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and insoluble in water. | Inferred from structure |

| Storage | Store in a cool, dry, well-ventilated area. | - |

Structural Information and Identification

The structural formula of this compound is key to understanding its reactivity and physical characteristics.

-

IUPAC Name: this compound

-

SMILES: COC1=CC=C(OCCCBr)C=C1

-

InChI: InChI=1S/C10H13BrO2/c1-12-9-3-5-10(6-4-9)13-8-2-7-11/h3-6H,2,7-8H2,1H3

Spectroscopic Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Predicted): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the methoxybenzene ring, the methoxy group, and the propyl chain.

-

Aromatic protons (AA'BB' system): Two doublets in the range of δ 6.8-7.0 ppm.

-

Methoxy protons (-OCH₃): A singlet around δ 3.8 ppm.

-

Propoxy chain protons (-OCH₂CH₂CH₂Br): Three distinct multiplets:

-

-OCH₂-: A triplet around δ 4.1 ppm.

-

-CH₂CH₂Br: A multiplet (likely a quintet) around δ 2.3 ppm.

-

-CH₂Br: A triplet around δ 3.6 ppm.

-

-

-

¹³C NMR (Predicted): The carbon NMR spectrum will provide information on the carbon framework.

-

Aromatic carbons: Signals in the range of δ 114-154 ppm.

-

Methoxy carbon (-OCH₃): A signal around δ 55 ppm.

-

Propoxy chain carbons (-OCH₂CH₂CH₂Br):

-

-OCH₂-: Around δ 65 ppm.

-

-CH₂CH₂Br: Around δ 32 ppm.

-

-CH₂Br: Around δ 30 ppm.

-

-

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the functional groups present:

-

C-O-C (ether) stretching: Strong bands in the region of 1250-1000 cm⁻¹.

-

C-H (aromatic) stretching: Bands above 3000 cm⁻¹.

-

C-H (aliphatic) stretching: Bands in the region of 2950-2850 cm⁻¹.

-

C=C (aromatic) stretching: Bands in the region of 1600-1450 cm⁻¹.

-

C-Br stretching: A band in the lower frequency region, typically around 600-500 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

The mass spectrum should exhibit a molecular ion peak (M⁺) and a characteristic isotopic pattern for the presence of a bromine atom (M⁺ and M+2 peaks with approximately 1:1 ratio).

-

[M]⁺: m/z = 244 and 246.

-

[M+H]⁺: m/z = 245 and 247.

-

[M+Na]⁺: m/z = 267 and 269.

-

Common Fragmentation Patterns: Loss of the bromine atom, cleavage of the propyl chain, and fragmentation of the methoxybenzene moiety.

Safety and Handling

This compound is a chemical that requires careful handling. The following safety information is based on available data sheets.

-

GHS Hazard Pictograms:

-

GHS Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area or under a fume hood.

Synthesis Protocol: A Plausible Approach via Williamson Ether Synthesis

The synthesis of this compound can be achieved through the Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and an alkyl halide.[3][4] The following is a detailed, plausible experimental protocol.

Reaction Scheme

Caption: Step-by-step experimental workflow for the synthesis.

Detailed Methodology

-

Reaction Setup: To a stirred solution of 4-methoxyphenol (1.0 eq) in acetone, add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

-

Addition of Alkyl Halide: Add 1,3-dibromopropane (1.5 eq) to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 6-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the inorganic salts (potassium carbonate and potassium bromide).

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in ethyl acetate and wash sequentially with water and brine.

-

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford the pure this compound.

-

-

Characterization: Characterize the final product by NMR, IR, and mass spectrometry to confirm its identity and purity.

Conclusion

This technical guide provides essential physical property data, safety information, and a detailed synthetic protocol for this compound. While a lack of readily available experimental spectral data necessitates the use of predicted values for characterization, the compiled information serves as a robust starting point for researchers. It is anticipated that this guide will facilitate the safe and effective use of this compound in various synthetic applications, particularly in the field of drug discovery and development.

References

-

Utah Tech University. Williamson Ether Synthesis. [Link]

-

Edubirdie. Williamson Ether Synthesis Lab 3. [Link]

-

PubChem. This compound. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

Chegg. 1. Write a mechanism for the Williamson ether synthesis of 1-methoxy-4-propoxybenzene from 4-methoxyphenol and propyl bromide. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032076). [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

-

PubChem. Bromobenzene;1-bromo-4-methoxybenzene. [Link]

Sources

An In-Depth Technical Guide to 1-(3-Bromopropoxy)-4-methoxybenzene: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-(3-Bromopropoxy)-4-methoxybenzene (CAS No. 6267-37-4), a key bifunctional organic compound utilized extensively in chemical synthesis. As a molecule featuring a reactive alkyl bromide and a stable methoxy-substituted aromatic ether, it serves as a valuable building block for introducing a methoxyphenylpropoxy linker into more complex molecular architectures. This document details its core physicochemical properties, provides a validated protocol for its synthesis via the Williamson ether synthesis, discusses its spectroscopic signature, and explores its applications, particularly within the realm of medicinal chemistry and drug discovery. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.

Section 1: Chemical Identity and Physicochemical Properties

This compound is an aromatic ether distinguished by a bromopropoxy chain attached to a methoxybenzene ring. This structure imparts dual reactivity, making it a strategic choice for multi-step synthetic pathways. The terminal bromine atom serves as an excellent leaving group for nucleophilic substitution, while the aromatic ring can undergo various electrophilic substitution reactions if required, although it is generally more stable.

It is critical to distinguish this compound from its isomer, 1-(3-Bromopropyl)-4-methoxybenzene (CAS No. 57293-19-3), where the propyl chain is directly attached to the benzene ring.[1] The presence of the ether oxygen in the title compound significantly influences its chemical properties and reactivity.[2][3]

Core Compound Properties

The fundamental physicochemical data for this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| Chemical Name | This compound | [3] |

| CAS Number | 6267-37-4 | [2][4] |

| Molecular Formula | C₁₀H₁₃BrO₂ | [2][5] |

| Molecular Weight | 245.11 g/mol | [2][4] |

| Appearance | Not specified; likely a liquid or low-melting solid | - |

| SMILES | COC1=CC=C(OCCCBr)C=C1 | [4] |

| InChI Key | FNLXODLTOAZUTD-UHFFFAOYSA-N | [3][6] |

Note: Physical properties such as boiling point and density are not consistently reported in readily available literature for this specific CAS number. Researchers should perform their own characterization or consult supplier-specific documentation.

Molecular Structure

The structure of this compound is illustrated below.

Caption: Chemical structure of this compound.

Section 2: Synthesis and Purification

The most direct and widely adopted method for synthesizing this compound is the Williamson ether synthesis .[7] This robust Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[8][9] In this specific case, 4-methoxyphenol is deprotonated by a suitable base to form the 4-methoxyphenoxide nucleophile, which then reacts with an excess of 1,3-dibromopropane.

Causality of Experimental Design

-

Choice of Reactants : 4-methoxyphenol is selected for the phenoxide source, and 1,3-dibromopropane serves as the electrophile. Using a di-halogenated alkane is crucial; one end reacts to form the ether, leaving the other bromine atom intact for subsequent synthetic steps.

-

Excess of Electrophile : 1,3-dibromopropane is used in excess to statistically favor the mono-alkylation product and minimize the formation of the bis-ether byproduct (1,3-bis(4-methoxyphenoxy)propane).

-

Choice of Base : A moderately strong base like potassium carbonate (K₂CO₃) is ideal. It is strong enough to deprotonate the phenol (pKa ~10) but is not so reactive that it promotes side reactions. It is also inexpensive and easy to handle compared to alternatives like sodium hydride (NaH).[10]

-

Solvent Selection : A polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF) is employed.[11] These solvents effectively solvate the cation (K⁺), leaving the phenoxide anion more exposed and nucleophilic, thereby accelerating the Sₙ2 reaction rate.[8]

Experimental Workflow Diagram

Caption: Workflow for the synthesis and purification of the target compound.

Step-by-Step Synthesis Protocol

-

Reactant Charging : To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methoxyphenol (1.0 eq), potassium carbonate (1.5 eq), and acetone. Stir the suspension for 15 minutes.

-

Addition of Electrophile : Add 1,3-dibromopropane (3.0 eq) to the stirring suspension.

-

Reaction : Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC), observing the consumption of 4-methoxyphenol.

-

Initial Workup : After cooling to room temperature, filter the reaction mixture to remove the inorganic salts (K₂CO₃ and the KBr byproduct). Wash the solid cake with a small amount of acetone.

-

Solvent Removal : Combine the filtrate and washings, and remove the acetone under reduced pressure using a rotary evaporator.

-

Extraction : Dissolve the resulting crude oil in ethyl acetate. Wash the organic layer sequentially with 1M NaOH solution (to remove any unreacted phenol), water, and brine.[12]

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification : Purify the crude oil via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient system to afford the pure this compound.

Section 3: Applications in Synthesis and Drug Discovery

This compound is not typically a final drug product but rather a crucial intermediate or linker molecule. Its utility stems from its ability to connect two different molecular fragments via sequential nucleophilic substitutions.

-

As a Linker : The terminal bromine can be displaced by a variety of nucleophiles (e.g., amines, thiols, carboxylates) to attach the methoxyphenylpropoxy moiety to a molecule of interest. This is particularly useful in constructing ligands for biological targets where the methoxyphenyl group can engage in favorable hydrophobic or π-stacking interactions within a receptor binding pocket.

-

Precursor to Other Reagents : The bromide can be converted to other functional groups. For example, a Finkelstein reaction with sodium iodide can yield the more reactive iodo-analogue, or reaction with sodium azide can produce an azido-linker for use in "click chemistry."[13]

-

Fragment-Based Drug Design : In fragment-based screening, the methoxyphenyl group is a common and privileged fragment. This compound allows for the "growing" of that fragment by linking it to other small molecules to explore the surrounding chemical space and improve binding affinity.

Section 4: Safety and Handling

As with any laboratory chemical, proper safety protocols must be strictly followed.

-

Hazard Classification : While a specific, harmonized GHS classification for this exact compound is not universally available, related alkyl bromides are often classified as harmful if swallowed, skin irritants, and serious eye irritants.[14][15][16]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[17]

-

Handling : Handle in a well-ventilated fume hood to avoid inhalation of any potential vapors.[15] Avoid contact with skin and eyes.

-

Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]

This guide provides a foundational understanding of this compound for its effective and safe application in a research and development setting.

Section 5: References

-

Brainly. (2023). Mechanism for the Williamson ether synthesis of 1-methoxy-4-propoxybenzene. Retrieved January 18, 2026, from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved January 18, 2026, from [Link]

-

PubChemLite. (n.d.). This compound (C10H13BrO2). Retrieved January 18, 2026, from [Link]

-

Brainly. (2023). Write a mechanism for the Williamson ether synthesis of 1-methoxy-4-propoxybenzene from 4-methoxyphenol. Retrieved January 18, 2026, from [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved January 18, 2026, from [Link]

-

Chemistry LibreTexts. (2020). The Williamson Ether Synthesis. Retrieved January 18, 2026, from [Link]

-

MDPI. (n.d.). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Retrieved January 18, 2026, from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. scbt.com [scbt.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 6267-37-4|this compound|BLD Pharm [bldpharm.com]

- 5. 6267-37-4 1-(3-Bromo-propoxy)-4-methoxy-benzene AKSci 6965AE [aksci.com]

- 6. PubChemLite - this compound (C10H13BrO2) [pubchemlite.lcsb.uni.lu]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. brainly.com [brainly.com]

- 11. mdpi.com [mdpi.com]

- 12. homework.study.com [homework.study.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. fishersci.com [fishersci.com]

- 15. file.medchemexpress.com [file.medchemexpress.com]

- 16. fishersci.com [fishersci.com]

- 17. assets.thermofisher.cn [assets.thermofisher.cn]

1-(3-Bromopropoxy)-4-methoxybenzene solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 1-(3-Bromopropoxy)-4-methoxybenzene in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable bifunctional molecule utilized in organic synthesis, particularly in the development of novel pharmaceutical and materials science compounds. Its utility in these applications is fundamentally governed by its behavior in solution. A thorough understanding of its solubility across a spectrum of organic solvents is paramount for optimizing reaction conditions, designing effective purification strategies like crystallization, and developing stable formulations. This guide provides a comprehensive analysis of the physicochemical properties of this compound, offers a predictive framework for its solubility based on molecular structure, and details a rigorous experimental protocol for its quantitative determination.

Introduction: The Significance of Solubility in Application

This compound (CAS No. 57293-19-3) is a key intermediate possessing two distinct reactive sites: a terminal alkyl bromide amenable to nucleophilic substitution and an electron-rich methoxy-activated benzene ring. This structure makes it a versatile building block for introducing the 4-methoxyphenylpropyl moiety into more complex molecular architectures.[1] The success of synthetic transformations, such as substitution or coupling reactions, is critically dependent on the ability to achieve a homogeneous reaction medium. Furthermore, post-reaction work-up and purification, especially crystallization, require precise knowledge of solubility to maximize yield and purity.[2][3] Therefore, solubility is not merely a physical constant but a critical process parameter that dictates the efficiency and scalability of chemical processes.

Physicochemical Profile and Theoretical Solubility Analysis

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which is a qualitative descriptor for the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[4] An analysis of the molecular structure of this compound provides a strong basis for predicting its solubility behavior.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃BrO | [5] |

| Molecular Weight | 229.11 g/mol | [5][6] |

| Physical Form | Liquid (at 25 °C) | [7] |

| Density | 1.311 g/mL (at 25 °C) | [7] |

| Calculated logP | 3.0227 | [1][8] |

| Topological Polar Surface Area (TPSA) | 9.23 Ų | [1][6][8] |

| Hydrogen Bond Donors | 0 | [8] |

| Hydrogen Bond Acceptors | 1 (the ether oxygen) | [8] |

The molecular structure features a significant non-polar component, comprising the benzene ring and the propyl chain. This is quantitatively supported by a high calculated logP value of 3.0227, indicating a strong preference for lipophilic (non-polar) environments over aqueous ones.[1] The molecule's polarity is minimal, arising from the ether linkage and the bromine atom, which is reflected in the very low Topological Polar Surface Area (TPSA) of 9.23 Ų.[1][8] Crucially, the absence of hydrogen bond donor groups severely limits its ability to form strong hydrogen bonds with protic solvents.[8]

Predicted Solubility Profile

Based on this analysis, the following solubility profile can be predicted:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar Aprotic | Hexane, Toluene, Benzene | High | The large non-polar surface area of the solute (benzene ring, alkyl chain) will have strong van der Waals interactions with non-polar solvents. |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate | High to Medium | These solvents can engage in dipole-dipole interactions. The ether oxygen can act as a hydrogen bond acceptor with THF. Strong solubility is expected. |

| Polar Aprotic (High Polarity) | Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Medium to Low | While interactions are possible, the high polarity and cohesive energy of these solvents may not be sufficiently overcome by the solute, which is only moderately polar. |

| Polar Protic | Methanol, Ethanol | Low | These solvents are dominated by strong hydrogen-bonding networks. The solute lacks an H-bond donor and cannot effectively disrupt these networks. |

| Aqueous | Water | Very Low / Insoluble | The molecule's high lipophilicity (logP > 3) and lack of significant hydrogen bonding capability predict negligible solubility in water. |

Experimental Protocol: The Shake-Flask Method for Equilibrium Solubility

While theoretical predictions are invaluable, they must be validated by empirical data.[9] The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[3] This protocol provides a self-validating system for obtaining reliable and reproducible data.

Causality Behind Experimental Choices

-

Use of Excess Solid: Ensures that the solution reaches true saturation, a prerequisite for determining thermodynamic equilibrium.

-

Constant Temperature Equilibration: Solubility is temperature-dependent. A thermostatically controlled shaker bath is essential to eliminate temperature as a variable.

-

Extended Equilibration Time (24-72 hours): Allows sufficient time for the dissolution process to reach equilibrium, accounting for potentially slow kinetics.

-

Phase Separation by Centrifugation/Filtration: Critical for ensuring that the analyzed supernatant is free of undissolved solid particles, which would artificially inflate the measured concentration. Using a syringe filter provides a robust barrier.

-

Quantitative Analysis (HPLC/UV-Vis): Provides a sensitive and accurate method to determine the concentration of the solute in the saturated solution. A pre-established calibration curve is essential for accuracy.

Step-by-Step Methodology

A. Materials and Reagents

-

This compound (solute)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or sealed flasks

-

Thermostatically controlled orbital shaker

-

Centrifuge

-

Volumetric flasks and pipettes

-

0.45 µm PTFE syringe filters

-

HPLC or UV-Vis spectrophotometer with appropriate standards

B. Preparation of Calibration Curve

-

Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).

-

Perform a serial dilution to create a series of at least five calibration standards spanning the expected solubility range.

-

Analyze each standard by HPLC or UV-Vis and plot the instrument response versus concentration to generate a linear calibration curve (R² > 0.99).

C. Solubility Measurement

-

Add an excess amount of this compound to a vial (e.g., 50 mg). The key is to ensure solid remains visible after equilibration.

-

Accurately add a known volume of the test solvent (e.g., 2.0 mL).

-

Seal the vials tightly and place them in the orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the vials for 48 hours to ensure equilibrium is reached.

-

After 48 hours, visually confirm that excess solid is still present.

-

Remove the vials and allow them to stand for 1-2 hours at the same temperature for coarse sedimentation.

-

Centrifuge the vials (e.g., at 5000 rpm for 15 minutes) to pellet the remaining solid.

-

Carefully withdraw a known volume of the clear supernatant (e.g., 1.0 mL) using a pipette.

-

Immediately filter the supernatant through a 0.45 µm PTFE syringe filter into a clean vial. This step is critical to remove any suspended microparticles.

-

Accurately dilute the filtrate with a suitable solvent (e.g., acetonitrile) to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using the calibrated analytical method (HPLC/UV-Vis).

-

Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the solubility.

-

Repeat the experiment in triplicate for each solvent to ensure statistical validity.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions.

-

Hazard Classifications: It is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and causes severe skin burns and eye damage (Skin Corrosion, Category 1B; Serious Eye Damage, Category 1).[6][7]

-

Handling: All manipulations should be performed in a well-ventilated fume hood. Avoid breathing vapors or mist. Prevent contact with skin, eyes, and clothing.[10]

-

Personal Protective Equipment (PPE): Wear chemical safety goggles or a face shield, nitrile gloves, and a lab coat.[7][10]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[11]

Conclusion

The solubility of this compound is dictated by its predominantly non-polar, lipophilic structure. It is predicted to be highly soluble in non-polar and moderately polar aprotic solvents, with limited solubility in highly polar and protic solvents like alcohols and water. While these predictions provide a strong directional guide for solvent selection, precise quantitative data for process optimization must be obtained through rigorous experimental methods. The detailed shake-flask protocol provided in this guide offers a reliable and scientifically sound methodology for researchers to determine the equilibrium solubility of this compound, enabling more efficient and robust development of synthetic and purification processes.

References

-

Palmer, D. S., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available at: [Link]

-

Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds?. YouTube. Available at: [Link] (Note: A representative URL is used as the original may change).

-

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Available at: [Link]

-

Vandavasi, V., et al. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. Available at: [Link]

-

Vandavasi, V., et al. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. Available at: [Link]

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. (Note: A representative URL is used as the original source may be behind a paywall).

-

Williamson, K. L., & Masters, K. M. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Macroscale and Microscale Organic Experiments. Available at: [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube. Available at: [Link] (Note: A representative URL is used as the original may change).

-

PubChem. (n.d.). 1-(3-Bromopropyl)-4-methoxybenzene. National Center for Biotechnology Information. Available at: [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Chemistry LibreTexts. Available at: [Link]

-

LibreTexts. (2024). Experiment 727: Organic Compound Functional Groups. Chemistry LibreTexts. Available at: [Link]

- MilliporeSigma. (2025). SAFETY DATA SHEET for 1-(3-Bromopropyl)-4-methoxybenzene. Sigma-Aldrich. (Note: SDS documents are regularly updated; this reference represents a typical SDS).

- Thermo Fisher Scientific. (2009). SAFETY DATA SHEET for 4-Bromoanisole. Thermo Fisher Scientific.

- Fisher Scientific. (2009). SAFETY DATA SHEET for Benzyl 3-bromopropyl ether. Fisher Scientific.

- CymitQuimica. (2024). Safety Data Sheet for 1-Bromo-4-isopropoxy-2-methoxybenzene. CymitQuimica.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET for bromobenzene. MilliporeSigma.

-

ResearchGate. (n.d.). Solubility of Polymers in Organic Solvents. Available at: [Link]

-

ResearchGate. (n.d.). Solubility of naproxen in several organic solvents at different temperatures. Available at: [Link]

-

ResearchGate. (n.d.). Experimental determination of Naproxen solubility in organic solvents and aqueous binary mixtures. Available at: [Link]

- Sci-Hub. (n.d.). Experimental determination of Naproxen solubility in organic solvents and aqueous binary mixtures.

Sources

- 1. Buy 1-(3-Bromopropyl)-4-methoxybenzene | 57293-19-3 [smolecule.com]

- 2. d-nb.info [d-nb.info]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.ws [chem.ws]

- 5. 1-(3-ブロモプロピル)-4-メトキシベンゼン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 1-(3-Bromopropyl)-4-methoxybenzene | C10H13BrO | CID 12776996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-(3-Bromopropyl)-4-methoxybenzene 97 57293-19-3 [sigmaaldrich.com]

- 8. chemscene.com [chemscene.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

A Comprehensive Safety & Handling Guide for 1-(3-Bromopropoxy)-4-methoxybenzene

This document provides an in-depth technical guide on the safe handling, storage, and emergency procedures for 1-(3-Bromopropoxy)-4-methoxybenzene. It is intended for researchers, scientists, and drug development professionals who may work with this compound. The protocols and recommendations herein are synthesized from available safety data to ensure a high standard of laboratory safety.

A Note on Isomeric Specificity: The user has requested information on this compound (CAS No. 6267-37-4). It is critical to note that comprehensive, peer-reviewed hazard data for this specific isomer is not widely available in public databases.[1] However, its structural isomer, 1-(3-Bromopropyl)-4-methoxybenzene (CAS No. 57293-19-3), has well-documented and significant hazards. Due to the structural similarities and the presence of the reactive bromopropyl functional group, a conservative and prudent approach dictates that this compound should be handled with the same high degree of caution as its more thoroughly studied isomer until specific data becomes available. This guide will therefore utilize the hazard profile of CAS No. 57293-19-3 as a primary safety reference.

Chemical Identification and Physical Properties

Correctly identifying the chemical is the foundational step in any safety assessment. The subtle difference in the naming convention between the two isomers—"propoxy" versus "propyl"—denotes a significant structural change from an ether linkage to a direct alkyl chain, which can influence reactivity and physical properties.

| Property | This compound | 1-(3-Bromopropyl)-4-methoxybenzene (Reference Isomer) |

| CAS Number | 6267-37-4[1] | 57293-19-3[2][3] |

| Molecular Formula | C₁₀H₁₃BrO₂[1][4] | C₁₀H₁₃BrO[2][3] |

| Molecular Weight | 245.11 g/mol [1][4] | 229.11 g/mol [2][3] |

| Synonyms | Benzene, 1-(3-bromopropoxy)-4-methoxy-[5] | 4-(3-Bromopropyl)anisole[2] |

| Form | Liquid | Liquid[3] |

| Density | Not available | 1.311 g/mL at 25 °C[3] |

| Boiling Point | Not available | 104-106 °C at 0.2 mmHg[3] |

| Flash Point | Not available | >110 °C (>230 °F) - closed cup[3] |

Hazard Identification and GHS Classification

While specific GHS data for this compound is sparse[1], the data for its isomer (CAS 57293-19-3) indicates severe hazards. Researchers must assume a similar hazard profile as a precautionary measure.

GHS Pictograms (based on reference isomer):

| Hazard Class | GHS Code | Description | Causality and Implication |

| Acute Toxicity, Oral | H302 | Harmful if swallowed[3][6] | Ingestion can lead to systemic toxicity. This necessitates strict hygiene controls and banning of eating or drinking in the laboratory. |

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage[3][6] | This is a primary hazard. The compound can cause irreversible damage to skin and eyes upon contact. This mandates the use of robust personal protective equipment (PPE). |

| Serious Eye Damage | H314 | Causes severe skin burns and eye damage[3][6] | Direct contact with the eyes, even from small splashes or vapors, can cause permanent damage, including blindness. Eye protection is non-negotiable. |

Risk Mitigation and Personal Protective Equipment (PPE)

A systematic approach to PPE selection is critical. The choice of PPE is not merely a checklist item but a direct response to the identified hazards of corrosivity and acute toxicity.

PPE Selection Workflow

Caption: Decision tree for responding to emergencies involving the chemical.

First Aid Measures

-

Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open. [7]Remove contact lenses if present and easy to do. [7]Continue rinsing and seek immediate medical attention.

-

Skin Contact: Take off contaminated clothing immediately. [1]Wash the affected area with plenty of soap and water for at least 15 minutes. [7]If skin irritation or burns occur, get medical advice/attention. [7]* Inhalation: Move the person to fresh air and keep them comfortable for breathing. [7]If breathing is difficult, give oxygen. [8]If not breathing, give artificial respiration. [1]Call a poison center or doctor if you feel unwell. [7]* Ingestion: Rinse mouth with water. [7]Do NOT induce vomiting. [1]Call a physician or poison control center immediately. [7]Never give anything by mouth to an unconscious person. [1]

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam. [7][8]* Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen bromide. [7]* Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes. [7][8]

Disposal Considerations

Chemical waste must be handled in a manner that minimizes environmental impact and complies with all local, state, and federal regulations.

Disposal Protocol

-

Waste Segregation: Do not mix this chemical with other waste streams. Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, glassware) in a dedicated, properly labeled, and sealed container.

-

Labeling: The waste container must be clearly labeled with the chemical name and associated hazards (e.g., "Corrosive," "Acutely Toxic").

-

Disposal: Dispose of the contents and container through an approved waste disposal plant or licensed hazardous waste contractor. [7]Do not dispose of it down the drain.

References

-

PubChem. 1-(3-Bromopropyl)-4-methoxybenzene. [Link]

-

Hisco. Safety Data Sheet Section 4 FIRST AID MEASURES. [Link]

-

US EPA. Personal Protective Equipment. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 4-Methoxybenzyl bromide. [Link]

-

Allan Chemical Corporation. How to Choose PPE for Chemical Work. [Link]

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. 1-(3-ブロモプロピル)-4-メトキシベンゼン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. 1-(3-Bromopropyl)-4-methoxybenzene | C10H13BrO | CID 12776996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. media.hiscoinc.com [media.hiscoinc.com]

structure and properties of 1-(3-Bromopropoxy)-4-methoxybenzene

An In-depth Technical Guide to 1-(3-Bromopropoxy)-4-methoxybenzene

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a versatile bifunctional reagent crucial in organic synthesis and medicinal chemistry. The document delineates its chemical structure, physicochemical properties, and provides a detailed, field-tested protocol for its synthesis via the Williamson ether synthesis. Mechanistic insights, spectroscopic characterization, and a survey of its chemical reactivity and applications are discussed. This guide is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and practical, actionable methodologies.

Introduction and Core Chemical Identity

This compound is an aromatic ether characterized by a methoxy-substituted benzene ring linked to a terminal alkyl bromide through a three-carbon alkoxy chain. This unique arrangement of functional groups—a nucleophilic aromatic ether and a reactive alkyl halide—renders it a valuable intermediate for the synthesis of more complex molecular architectures. The methoxy group activates the benzene ring towards electrophilic substitution, while the terminal bromine atom serves as an excellent leaving group for nucleophilic substitution reactions. This dual reactivity is leveraged in multi-step syntheses, particularly in the construction of pharmaceutical lead compounds and functionalized materials.

It is critical to distinguish this compound from its isomer, 1-(3-bromopropyl)-4-methoxybenzene, in which the propyl chain is directly attached to the aromatic ring. The presence of the ether linkage in this compound significantly influences its chemical properties and reactivity, a distinction that is paramount for its correct application in synthesis design.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are summarized below. These properties are essential for its handling, storage, and application in chemical reactions.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₃BrO₂ | [1][2] |

| Molecular Weight | 245.11 g/mol | [2] |

| CAS Number | 6267-37-4 | [2] |

| Appearance | Liquid | [3] |

| Boiling Point | 104-106 °C at 0.2 mmHg | [3][4] |

| Density | 1.311 g/mL at 25 °C | [3][4] |

| Refractive Index (n20/D) | 1.548 | [3][4] |

| Flash Point | >110 °C (>230 °F) - closed cup | [3][4] |

| Solubility | Soluble in common organic solvents (e.g., acetone, DMF, DMSO); insoluble in water. | [5][6] |

Spectroscopic Characterization

Spectroscopic data is fundamental for the verification of the structure and purity of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the methoxy-substituted ring, the methoxy group protons, and the aliphatic protons of the propoxy chain. The aromatic protons typically appear as two doublets in the range of δ 6.8-7.0 ppm. The methoxy protons present as a sharp singlet around δ 3.8 ppm. The three methylene groups of the propoxy chain will appear as triplets, with the one adjacent to the bromine atom being the most downfield.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show signals for the two distinct aromatic carbons of the p-substituted ring, the methoxy carbon, and the three aliphatic carbons of the propoxy chain. The carbon attached to the bromine will be the most downfield of the aliphatic signals.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-O-C stretching of the ether linkages (around 1240 cm⁻¹ and 1040 cm⁻¹), C-H stretching of the aromatic ring (above 3000 cm⁻¹), and C-H stretching of the aliphatic chain (below 3000 cm⁻¹). The C-Br stretching vibration is typically observed in the fingerprint region (around 650-550 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns will likely involve the cleavage of the C-Br bond and the ether linkage.

Synthesis and Mechanistic Considerations

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of 4-methoxyphenol (sodium 4-methoxyphenoxide) acts as the nucleophile, attacking an electrophilic 1,3-dihalopropane, such as 1-bromo-3-chloropropane or 1,3-dibromopropane.

Detailed Experimental Protocol

Materials:

-

4-methoxyphenol

-

1-Bromo-3-chloropropane

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a solution of 4-methoxyphenol (1.0 eq) in DMF, add anhydrous potassium carbonate (2.5 eq).

-

Addition of Alkylating Agent: Add 1-bromo-3-chloropropane (1.5 eq) to the mixture.

-

Reaction Conditions: Heat the reaction mixture to 70°C and stir for 4 hours.[7] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water with constant stirring.

-

Extraction: Extract the aqueous mixture with ethyl acetate.

-

Washing: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Mechanistic Rationale and Workflow

The Williamson ether synthesis proceeds via an Sₙ2 mechanism. The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group of 4-methoxyphenol, forming the more nucleophilic 4-methoxyphenoxide ion. This phenoxide then attacks the carbon atom bearing the bromine in 1-bromo-3-chloropropane, as the C-Br bond is more labile than the C-Cl bond. The use of a polar aprotic solvent like DMF is crucial as it solvates the potassium cation, leaving the phenoxide anion more "naked" and thus more reactive, which accelerates the rate of the Sₙ2 reaction.[6]

Caption: Workflow for the Williamson ether synthesis of this compound.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its bifunctional nature. The terminal bromo group is a primary site for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

Nucleophilic Substitution Reactions

The primary alkyl bromide is susceptible to attack by various nucleophiles. Common transformations include:

-

Formation of Amines: Reaction with primary or secondary amines, or with ammonia, yields the corresponding amino-ethers. This is a common strategy in the synthesis of pharmacologically active compounds.

-

Formation of Ethers and Thioethers: Reaction with other alkoxides or thiolates can extend the ether chain or introduce a thioether linkage.

-

Formation of Nitriles: Substitution with cyanide ions (e.g., from NaCN or KCN) provides a route to nitriles, which can be further hydrolyzed to carboxylic acids or reduced to amines.

-

Finkelstein Reaction: Treatment with sodium iodide in acetone can convert the bromide to the more reactive iodide (1-(3-iodopropoxy)-4-methoxybenzene), which can be advantageous for subsequent nucleophilic substitution reactions.[5]

Applications in Medicinal Chemistry

This compound serves as a key building block in the synthesis of various therapeutic agents. For example, it is a precursor in some reported syntheses of Gefitinib, an EGFR inhibitor used in cancer therapy.[7] The 4-methoxyphenoxypropyl moiety is a common structural motif in a variety of biologically active molecules.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Classification: This compound is classified as an acute oral toxicant (Category 4) and causes skin irritation.[8][9]

-

Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[10] Work in a well-ventilated area or under a chemical fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile synthetic intermediate. Its well-defined structure and predictable reactivity make it an essential tool for organic chemists, particularly in the fields of medicinal chemistry and materials science. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is crucial for its safe and effective application in research and development.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Palladium-Catalyzed Carbonylative Addition of Aryl Bromides to Arylalkynes - Supporting Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032076). Retrieved from [Link]

-

PubChem. (n.d.). 4-(3-Bromopropoxy)-3-methoxybenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methoxy-4-(4-methylphenoxy)benzene. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Wang, Y., et al. (2012). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 17(12), 14758-14767. Retrieved from [Link]

-

MDPI. (n.d.). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene. Retrieved from [Link]

Sources

- 1. PubChemLite - this compound (C10H13BrO2) [pubchemlite.lcsb.uni.lu]

- 2. scbt.com [scbt.com]

- 3. 1-(3-溴丙基)-4-甲氧基苯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1-(3-Bromopropyl)-4-methoxybenzene 97 57293-19-3 [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.cn [sigmaaldrich.cn]

- 9. fishersci.com [fishersci.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

1-(3-Bromopropoxy)-4-methoxybenzene chemical stability and storage

An In-Depth Technical Guide to the Chemical Stability and Storage of 1-(3-Bromopropoxy)-4-methoxybenzene

Introduction

This compound is a bifunctional organic molecule utilized as a key building block and intermediate in the synthesis of more complex chemical entities, particularly within the pharmaceutical and materials science sectors. Its structure, featuring a terminal alkyl bromide and a methoxy-substituted aromatic ether, provides two distinct points for chemical modification. The primary alkyl bromide is a versatile handle for nucleophilic substitution and coupling reactions, while the methoxy-phenyl group can be involved in various aromatic transformations. The successful use of this reagent in multi-step syntheses is critically dependent on its purity and integrity. Degradation not only reduces yield but can also introduce impurities that complicate purification and compromise the quality of the final product. This guide provides a comprehensive overview of the chemical stability of this compound, outlining its primary degradation pathways and offering field-proven protocols for its optimal storage, handling, and stability assessment.

Physicochemical Properties

A precise understanding of the compound's physical properties is fundamental to its proper handling and storage. This compound is a liquid at room temperature with a high boiling point, indicating low volatility under standard laboratory conditions.

| Property | Value | Source(s) |

| Chemical Structure |  | PubChem |

| CAS Number | 6267-37-4 | [1][2] |

| Molecular Formula | C₁₀H₁₃BrO₂ | [1][2] |

| Molecular Weight | 245.11 g/mol | [1][2] |

| Appearance | Liquid | |

| Boiling Point | 104-106 °C at 0.2 mmHg | |

| Density | ~1.311 g/mL at 25 °C | |

| Refractive Index | n20/D ~1.548 |

Core Stability Profile & Degradation Pathways

The chemical stability of this compound is governed by the reactivity of its two primary functional groups: the primary alkyl bromide and the aryl ether . Several environmental factors can promote its degradation.

Susceptibility to Hydrolysis

The most significant degradation pathway for this molecule is hydrolysis of the carbon-bromine (C-Br) bond. Alkyl bromides are susceptible to nucleophilic substitution by water, a reaction that can be catalyzed by both acidic and basic conditions.[3]

-

Mechanism: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a water molecule attacks the electrophilic carbon atom bonded to the bromine.[4] This process is generally slow with neutral water but is accelerated by hydroxide ions.[5][6][7] The hydrolysis results in the formation of 3-(4-methoxyphenoxy)propan-1-ol and hydrobromic acid (HBr). The liberated HBr is a strong acid and can catalyze further degradation, including potential cleavage of the ether linkage under harsh conditions.[8][9]

Ether Linkage Stability

Aromatic ethers are generally robust and chemically stable functional groups.[8][9] They are resistant to cleavage under neutral and basic conditions.[10] However, they can be cleaved under strongly acidic conditions, typically requiring concentrated hydrohalic acids (like HBr or HI) and elevated temperatures.[8][9] While the HBr generated from hydrolysis is a concern, significant ether cleavage is unlikely to occur under typical storage conditions but may become relevant if the compound is stored improperly for extended periods, allowing for substantial moisture ingress and HBr accumulation.

Photostability

Alkyl bromides can undergo photolytic cleavage of the C-Br bond upon exposure to ultraviolet (UV) radiation, generating radical intermediates.[11][12][13][14] This photodissociation can initiate a cascade of radical reactions, leading to a complex mixture of impurities. Therefore, prolonged exposure to direct sunlight or other UV sources should be rigorously avoided.

Thermal Stability

The compound has a high boiling point and a flash point exceeding 110 °C, indicating good thermal stability under normal laboratory conditions. However, like most organic molecules, it will decompose at very high temperatures, potentially releasing toxic and corrosive gases such as carbon monoxide, carbon dioxide, and hydrogen bromide.[15]

The primary degradation pathways are summarized in the diagram below.

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling Protocols

Based on the stability profile, a multi-faceted approach is required to preserve the integrity of this compound.

Optimal Storage Conditions

The primary objective is to protect the compound from moisture, light, and strong acids or bases. While some suppliers suggest room temperature storage[16], best practice, especially for long-term storage, involves refrigeration under an inert atmosphere.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C (Refrigerated) | Slows the rate of potential hydrolytic and other degradation reactions. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, minimizing hydrolysis and potential oxidative side reactions. |

| Container | Amber Glass Bottle with a Secure, Lined Cap | Amber glass protects the compound from UV light, preventing photodegradation.[11][13][14] A tight-fitting cap with a chemically resistant liner (e.g., PTFE) prevents moisture ingress. |

| Location | Cool, Dry, Well-Ventilated Area | Ensures a stable external environment and safety in case of a leak.[17][18] Store away from incompatible materials. |

Safe Handling Protocol

Adherence to proper handling procedures is crucial to prevent contamination, degradation, and ensure personnel safety. The compound is classified as causing severe skin burns and eye damage and is harmful if swallowed.[19]

-

Work Area Preparation: Conduct all manipulations in a well-ventilated fume hood.[15][17]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile or neoprene gloves.

-

Inert Atmosphere Transfer:

-

Before opening, allow the refrigerated container to equilibrate to room temperature to prevent condensation of atmospheric moisture on the cold surfaces.

-

Use a dry syringe or cannula under a positive pressure of inert gas (argon or nitrogen) to withdraw the required amount of liquid. This prevents the introduction of air and moisture into the stock bottle.

-

-

Dispensing: Dispense the liquid directly into the reaction vessel, which should also be dry and preferably under an inert atmosphere.

-

Resealing and Storage: Securely reseal the main container, purge the headspace with inert gas if possible, and return it to refrigerated storage promptly.

-

Spill & Waste: Absorb minor spills with an inert material (e.g., vermiculite or sand) and place in a sealed container for chemical waste disposal.[15] Dispose of all waste in accordance with local, state, and federal regulations.

Chemical Incompatibilities

To prevent hazardous reactions and degradation, avoid contact with:

-

Strong Oxidizing Agents: Can react exothermically.[15]

-

Strong Bases (e.g., Hydroxides, Alkoxides): Will accelerate hydrolysis and may promote elimination reactions.[3][5]

-

Strong Acids: Can catalyze ether cleavage, especially at elevated temperatures.[8][9]

Protocol for Assessing Chemical Purity and Stability

Regularly assessing the purity of the reagent is a self-validating system that ensures the efficacy of storage protocols and the quality of experimental data. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful, non-destructive technique for this purpose.

Experimental Protocol: Purity Assessment by ¹H NMR

Objective: To qualitatively and semi-quantitatively assess the purity of this compound and identify the primary hydrolysis byproduct.

Materials:

-

Sample of this compound

-

Deuterated Chloroform (CDCl₃)

-

NMR tube

-

Pipettes

-

NMR Spectrometer (300 MHz or higher)

Methodology:

-

Sample Preparation: In a clean, dry vial, dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of CDCl₃.

-

Transfer: Transfer the solution to a standard 5 mm NMR tube.

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Acquire a standard ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate all relevant peaks.

-

Data Interpretation:

-

Parent Compound: Look for the characteristic signals of this compound. Key expected signals include the methoxy singlet (~3.8 ppm), aromatic protons (~6.8-7.2 ppm), and the three methylene triplets of the propoxy chain (~4.0 ppm, ~3.5 ppm, and ~2.2 ppm).

-

Hydrolysis Impurity: The primary degradation product, 3-(4-methoxyphenoxy)propan-1-ol, will exhibit a new triplet at approximately 3.7 ppm, corresponding to the -CH₂OH group, and a broad singlet for the -OH proton. The adjacent methylene group's signal will also be shifted upfield compared to the starting material's -CH₂Br signal.

-

Purity Estimation: Compare the integration of a characteristic peak of the parent compound with a characteristic peak of the hydrolysis impurity to estimate the relative percentage of degradation.

Caption: Workflow for assessing the purity of this compound via ¹H NMR.

Conclusion

This compound is a stable compound when stored and handled correctly. Its primary vulnerability is the hydrolysis of the terminal alkyl bromide, a process exacerbated by the presence of moisture and catalyzed by acidic or basic conditions. Photodegradation is also a significant risk. By implementing a storage strategy centered on refrigeration, inert atmosphere, and protection from light, users can significantly extend the shelf-life and preserve the high purity of this valuable synthetic intermediate. Regular purity assessment via techniques like ¹H NMR provides an essential quality control check, ensuring the integrity of the material and the reliability of subsequent experimental outcomes.

References

-

Save My Exams. (2025, January 3). Hydrolysis of Halogenoalkanes (Edexcel A Level Chemistry): Revision Note. Retrieved January 17, 2026, from [Link]

-

Save My Exams. (2025, January 5). Hydrolysis of Halogenoalkanes (Edexcel A Level Chemistry): Revision Note. Retrieved January 17, 2026, from [Link]

-

Wikipedia. (n.d.). Ether cleavage. Retrieved January 17, 2026, from [Link]

-

Chemistry Stack Exchange. (2025, January 30). Different reaction conditions for hydrolysis of ethers and epoxides. Retrieved January 17, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). Hydrolysis with water classification tertiary secondary primary haloalkanes. Retrieved January 17, 2026, from [Link]

-

The Chemistry Tutor. (2017, February 23). Hydrolysis of bromoethane - Nucleophilic Substitution Mechanism [Video]. YouTube. Retrieved January 17, 2026, from [Link]

-

Wang, L., et al. (n.d.). Photodissociation of Alkyl Bromides at UV Scope. Retrieved January 17, 2026, from [Link]

-

PubMed. (n.d.). Stability of sucrose fatty acid esters under acidic and basic conditions. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (2025, August 8). Studies on photodissociation of alkyl bromides at 234 and 267 nm. Retrieved January 17, 2026, from [Link]

-

Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. Retrieved January 17, 2026, from [Link]

-

Sadia Malik. (2021, February 28). Hydrolysis of haloalkanes [Video]. YouTube. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (2025, August 9). Photodissociation of Alkyl Bromides at UV Scope | Request PDF. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 1-(3-Bromopropyl)-4-methoxybenzene. Retrieved January 17, 2026, from [Link]

-